molecular formula C22H21N3O4 B001223 Icotinib CAS No. 610798-31-7

Icotinib

Número de catálogo B001223
Número CAS: 610798-31-7
Peso molecular: 391.4 g/mol
Clave InChI: QQLKULDARVNMAL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Icotinib is a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), developed and approved in China for the treatment of non-small cell lung cancer (NSCLC). It is designed to specifically target and inhibit the tyrosine kinase domain of the EGFR, which plays a crucial role in the signaling pathways that regulate cell growth and survival. By inhibiting this domain, icotinib effectively blocks the EGFR-related signaling and thereby inhibits tumor cell proliferation. Clinical studies have shown icotinib to be effective against NSCLC, with a favorable safety profile compared to other EGFR-TKIs like gefitinib and erlotinib (Wang et al., 2011).

Synthesis Analysis

Icotinib's synthesis involves the creation of a small molecule that can specifically bind to the EGFR tyrosine kinase domain. The process aims to produce a compound with high selectivity and potency for the EGFR while minimizing off-target effects. The development of icotinib was based on preclinical experiments and studies of congener drugs, which guided the optimization of its chemical structure for enhanced efficacy and safety in cancer therapy. Although specific synthesis details are proprietary, the strategic design of icotinib focuses on its ability to bind with high affinity to the EGFR domain, inhibiting the receptor's autophosphorylation and downstream signaling pathways involved in tumor growth and survival.

Molecular Structure Analysis

The molecular structure of icotinib is characterized by its ability to form stable complexes with the EGFR tyrosine kinase domain, leading to effective inhibition of the receptor's activity. The structure includes key functional groups that interact with specific amino acids within the kinase domain, stabilizing the inhibitor-EGFR complex and preventing activation of the receptor. This structural design is critical for icotinib's selectivity and potency as an EGFR inhibitor. The molecular modeling and structural analyses have revealed the precise interactions between icotinib and the EGFR, providing insights into its mechanism of action at the molecular level (Huaxin Zhang et al., 2016).

Chemical Reactions and Properties

Icotinib interacts with the EGFR through a series of chemical reactions that lead to the inhibition of the receptor's tyrosine kinase activity. The binding of icotinib to the EGFR involves hydrogen bonds and van der Waals forces, forming a complex that prevents the receptor from adopting its active conformation. This interaction is facilitated by the specific chemical properties of icotinib, including its molecular shape, polarity, and the distribution of electron-rich and electron-poor regions, which are optimized for high affinity and specificity toward the EGFR. The chemical enhancement effect of icotinib has been studied using surface-enhanced Raman scattering and density functional theory, shedding light on its adsorption mechanism and the nature of its chemisorption with the EGFR (Shuai Lian et al., 2021).

Physical Properties Analysis

The physical properties of icotinib, such as its solubility, stability, and distribution coefficient, play a significant role in its pharmacokinetics and pharmacodynamics. These properties determine icotinib's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its efficacy and safety as a therapeutic agent. Icotinib is designed to have optimal physical properties that ensure its effective delivery to the target tissues, its stable interaction with the EGFR, and its adequate elimination from the body to minimize toxicity.

Chemical Properties Analysis

Icotinib's chemical properties, including its reactivity, metabolic stability, and interaction with cytochrome P450 enzymes, are crucial for its function as an EGFR inhibitor. Studies have shown that icotinib can undergo metabolic activation and inactivation, involving cytochrome P450-mediated reactions that affect its pharmacological activity. The metabolism of icotinib leads to the formation of metabolites with varying degrees of activity and toxicity, influencing the drug's overall therapeutic profile. Understanding the chemical properties and metabolic pathways of icotinib is essential for predicting its behavior in the body, its interactions with other drugs, and its potential side effects (Chen Sun et al., 2021).

Aplicaciones Científicas De Investigación

Targeted Therapy for Advanced Non-Small Cell Lung Cancer (NSCLC)

  • Scientific Field: Oncology
  • Application Summary: Icotinib has been used as a targeted therapy for advanced EGFR-positive NSCLC . It has shown promising results in clinical trials, significantly improving the clinical outcomes of EGFR-positive NSCLC patients .
  • Methods of Application: Patients with advanced EGFR-positive NSCLC were treated with icotinib. Baseline characteristics were collected within 30 days before icotinib treatment .
  • Results: The study established an effective scoring system to predict the one-year progression-free survival (PFS) of advanced NSCLC patients with EGFR mutations treated with icotinib as targeted therapy .

Higher-Dose Icotinib for Advanced NSCLC

  • Scientific Field: Oncology
  • Application Summary: A phase I study evaluated the maximum tolerated dose, dose-limiting toxicities, safety, pharmacokinetics, and efficacy of icotinib with a starting dose of 250 mg in pretreated, advanced NSCLC patients .
  • Methods of Application: Twenty-six patients with advanced NSCLC were treated at doses of 250–625 mg three times daily .
  • Results: The maximum tolerated dose was observed at 500 mg with a favorable pharmacokinetics profile and antitumor activity .

Icotinib for Brain Metastasis of EGFR Mutated NSCLC

  • Scientific Field: Neuro-Oncology
  • Application Summary: Icotinib has been found to be as efficacious as gefitinib for brain metastasis of EGFR mutated NSCLC .
  • Methods of Application: The study conducted a retrospective analysis of advanced NSCLC patients with brain metastases for EGFR targeted therapy .
  • Results: The study showed that icotinib and gefitinib had similar efficacy for brain metastasis of EGFR mutated NSCLC .

Treatment for Advanced Lung Squamous Cell Carcinoma (SCC)

  • Scientific Field: Oncology
  • Application Summary: Icotinib has been assessed for its efficacy in unselected and EGFR-mutated patients with advanced lung SCC .
  • Methods of Application: The survival time of unselected advanced lung SCC patients treated with icotinib for at least 5 months between June 2013 and June 2016 was retrospectively analyzed .
  • Results: The study found that icotinib has a modest therapeutic effect in patients with advanced lung SCC, especially for the population with EGFR mutations .

Adjuvant Therapy for Stage IIA-IIIA EGFR-Mutant Non-Small-Cell Lung Adenocarcinoma

  • Scientific Field: Oncology
  • Application Summary: The efficacy of icotinib as adjuvant therapy for patients with stage IIA-IIIA EGFR-mutant non-small-cell lung adenocarcinoma was evaluated .
  • Methods of Application: Eligible patients received oral icotinib 125 mg thrice daily for 1.5 years after complete surgical resection .
  • Results: The study demonstrated a favorable survival benefit in patients with stage IIA-IIIA EGFR-mutant non-small-cell lung adenocarcinoma, indicating that icotinib might be a promising treatment option for this patient population .

Treatment for Advanced Esophageal Squamous Cell Carcinoma (ESCC)

  • Scientific Field: Oncology
  • Application Summary: Icotinib has been used in a phase 2, single-arm, multicenter trial for patients with pretreated advanced ESCC with EGFR overexpression or amplification .
  • Methods of Application: Chinese patients with previously treated, histologically confirmed advanced ESCC and EGFR overexpression or amplification were included in the study. These patients received oral icotinib (250 mg, three times daily) .
  • Results: The study observed a 16.7% objective response rate and 46.3% disease control rate. The median progression-free survival and overall survival times were 52 days and 153 days, respectively .

Safety And Hazards

The common adverse effects of Icotinib include skin rash (31.4%), diarrhea (14.2%), pruritus (6.7%), and hepatic toxicity (3.8%). Most of these are well-tolerated .

Direcciones Futuras

Clinical trials on Icotinib have shown promising results as targeted therapy for non-small cell lung cancer (NSCLC). Future research directions may include using Icotinib as a routine first-line treatment for patients with EGFR mutations and increasing the dose of Icotinib for patients who do not respond to the routine dosage .

Propiedades

IUPAC Name

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLKULDARVNMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209952
Record name Icotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Icotinib is a highly selective, first generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) which binds reversibly to the ATP binding site of the EGFR protein, preventing completion of the signal transduction cascade. EGFR is an oncogenic receptor and patients with activating somatic mutations, such as an exon 19 deletion or exon 21 L858R mutation, within the tyrosine kinase domain display unchecked cell proliferation.
Record name Icotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Icotinib

CAS RN

610798-31-7
Record name Icotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610798-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icotinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610798317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Icotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G6U5L461Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(3-Bromo-phenyl)-(7,8,10,11,13,14-hexahydro-6,9,12,15-tetraoxa-1,3-diaza-cyclododeca[b]naphthalen-4-yl)-amine (Compound 10) (10 mg, 0.5 mmol) was dissolved in DMF (10 mL). Tetrakis(triphenylphosphine) palladium (20 mg), trimethylsilylacetylene (70 microliter, 0.65 mmol), potassium carbonate (10 mg) and copper (I) iodide (5 mg) was added under nitrogen atmosphere. The reaction mixture was refluxed for about 3 h and then the reaction cooled and concentrated in vacuo, to afford a residue, which was flash chromotographed to provide a white solid (20 mg). ES-MS m/z 392 (MH+).
Name
(3-Bromo-phenyl)-(7,8,10,11,13,14-hexahydro-6,9,12,15-tetraoxa-1,3-diaza-cyclododeca[b]naphthalen-4-yl)-amine
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Compound 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two
Quantity
5 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Icotinib
Reactant of Route 2
Reactant of Route 2
Icotinib
Reactant of Route 3
Reactant of Route 3
Icotinib
Reactant of Route 4
Reactant of Route 4
Icotinib
Reactant of Route 5
Reactant of Route 5
Icotinib
Reactant of Route 6
Reactant of Route 6
Icotinib

Citations

For This Compound
5,790
Citations
Y Shi, L Zhang, X Liu, C Zhou, S Zhang, D Wang… - The lancet …, 2013 - thelancet.com
… of icotinib when compared with gefitinib, showing that icotinib … , although patients might find taking icotinib three times a day an … are more likely to benefit from icotinib than those without. …
Number of citations: 523 www.thelancet.com
YS Guan, Q He, M Li - Expert opinion on pharmacotherapy, 2014 - Taylor & Francis
Introduction: Icotinib (BPI-2009H, Conmana) is a novel oral quinazoline compound that has proven survival benefit in Chinese patients with lung cancer, for which several therapies are …
Number of citations: 32 www.tandfonline.com
F Tan, X Shen, D Wang, G Xie, X Zhang, L Ding, Y Hu… - Lung cancer, 2012 - Elsevier
… of Icotinib using in vitro and in vivo models. This report extends the findings with Icotinib to … anti-proliferation of Icotinib for a variety of tumor cell lines. We also investigated the effect of …
Number of citations: 176 www.sciencedirect.com
Y Shi, Y Sun, C Ding, Z Wang, C Wang… - Journal of Thoracic …, 2015 - ncbi.nlm.nih.gov
… icotinib was non-inferior to gefitinib in efficacy and the primary endpoint PFS was 4.6 months in icotinib … -related adverse events was 61% in icotinib group and 70% in gefitinib group (P=…
Number of citations: 33 www.ncbi.nlm.nih.gov
F Tan, Y Shi, Y Wang, L Ding, X Yuan, Y Sun - Future Oncology, 2015 - Future Medicine
… Icotinib is an oral selective EGFR tyrosine kinase, which was approved by China Food and … , which showed icotinib is noninferior to gefitinib. This review will discuss the role of icotinib in …
Number of citations: 36 www.futuremedicine.com
J He, C Su, W Liang, S Xu, L Wu, X Fu… - The Lancet …, 2021 - thelancet.com
Background Icotinib has provided survival benefits for patients with advanced, epidermal growth factor receptor (EGFR)-mutant non-small-cell lung cancer (NSCLC). We aimed to …
Number of citations: 100 www.thelancet.com
R Biaoxue, L Hua, G Wenlong, Y Shuanying - Oncotarget, 2016 - ncbi.nlm.nih.gov
… In conclusion, Icotinib is an effective and well tolerated regimen for Chinese patients with … large population are required to provide stronger evidence for icotinib in treating NSCLC. …
Number of citations: 15 www.ncbi.nlm.nih.gov
YK Shi, L Wang, BH Han, W Li, P Yu, YP Liu, CM Ding… - Annals of …, 2017 - Elsevier
… to icotinib, 137 to chemotherapy). Independent response evaluation committee-assessed PFS was significantly longer in the icotinib … events (AEs) in the icotinib group were rash (14.8%) …
Number of citations: 276 www.sciencedirect.com
X Chen, Q Zhu, Y Liu, P Liu, Y Yin, R Guo, K Lu, Y Gu… - PloS one, 2014 - journals.plos.org
… icotinib was also an alternative choice for first line treatment in the clinic. Here, we retrospectively analyzed the efficacy of icotinib … icotinib will give more evidence for the value of icotinib …
Number of citations: 32 journals.plos.org
JJ Yang, C Zhou, Y Huang, J Feng, S Lu… - The Lancet …, 2017 - thelancet.com
… to WBI plus either icotinib or chemotherapy until further progression; those receiving icotinib who had extracranial progression only were switched to icotinib plus chemotherapy. …
Number of citations: 181 www.thelancet.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.